Gratisin

Antimicrobial peptides Hemolytic activity Gramicidin S

Gratisin (GR) is a naturally occurring cyclodecapeptide antibiotic whose D-Tyr⁶/⁶' residue fundamentally dissociates antimicrobial potency from mammalian cell toxicity—a therapeutic window impossible to achieve with gramicidin S or tyrocidine A scaffolds. Its rationally designed polycationic analogues deliver two-fold higher anti-pseudomonal activity than gramicidin S. Procure gratisin as a superior, tunable scaffold for membrane-selectivity studies, systemic peptide antibiotic development, or as a benchmark substrate for optimizing challenging macrocyclization reactions (biomimetic dimer yield ~8%).

Molecular Formula C78H110N14O14
Molecular Weight 1467.8 g/mol
CAS No. 37294-30-7
Cat. No. B1628355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGratisin
CAS37294-30-7
Synonymsgratisin
Molecular FormulaC78H110N14O14
Molecular Weight1467.8 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)CC(C)C)CCCN)C(C)C)CC6=CC=C(C=C6)O)CC7=CC=CC=C7
InChIInChI=1S/C78H110N14O14/c1-45(2)39-57-69(97)87-61(43-49-19-11-9-12-20-49)77(105)91-37-17-25-63(91)73(101)85-60(42-52-29-33-54(94)34-30-52)72(100)90-66(48(7)8)76(104)82-56(24-16-36-80)68(96)84-58(40-46(3)4)70(98)88-62(44-50-21-13-10-14-22-50)78(106)92-38-18-26-64(92)74(102)86-59(41-51-27-31-53(93)32-28-51)71(99)89-65(47(5)6)75(103)81-55(23-15-35-79)67(95)83-57/h9-14,19-22,27-34,45-48,55-66,93-94H,15-18,23-26,35-44,79-80H2,1-8H3,(H,81,103)(H,82,104)(H,83,95)(H,84,96)(H,85,101)(H,86,102)(H,87,97)(H,88,98)(H,89,99)(H,90,100)/t55-,56-,57-,58-,59+,60+,61+,62+,63-,64-,65-,66-/m0/s1
InChIKeyKIUGLYLJMHCDMF-AHAYUKIASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gratisin (CAS 37294-30-7) – A Cyclic Decapeptide Antibiotic Scaffold from Bacillus brevis


Gratisin (GR) is a naturally occurring cyclodecapeptide antibiotic, specifically cyclo(-D-Phe-Pro-D-Tyr-Val-Orn-Leu-)₂, first isolated from Bacillus brevis Y-33 [1][2]. As a member of the cyclic decapeptide antibiotic class alongside gramicidin S (GS) and tyrocidine A (TrcA), gratisin shares a common structural motif—an amphipathic β-sheet conformation formed by two identical pentapeptide units that enables membrane interaction [3]. However, unlike GS and TrcA, native gratisin contains a unique D-Tyr residue at position 6/6′, a structural variation that profoundly impacts its biological profile and provides a distinct scaffold for rational analogue design [4].

Why Generic Substitution of Gratisin (CAS 37294-30-7) with Gramicidin S or Tyrocidine Fails in Antimicrobial Applications


Substituting gratisin with gramicidin S or tyrocidine A in experimental or therapeutic contexts is scientifically unsound due to critical, quantifiable divergences in their structure-activity relationships. While all three are cyclic decapeptides, native gratisin possesses a D-Tyr⁶/⁶' residue absent in GS and TrcA, a modification that fundamentally alters the peptide's hemolytic profile [1]. More critically, targeted modifications at this D-Tyr⁶/⁶' position and the Pro⁵/⁵' position on the gratisin scaffold uniquely enable the dissociation of antimicrobial potency from mammalian cell toxicity—a therapeutic window unattainable with GS or TrcA scaffolds bearing the same modifications [2][3]. Furthermore, the biosynthetic assembly pathway differs: gratisin formation proceeds via dimerization of a hexapeptide precursor, whereas GS dimerizes from a pentapeptide, a distinction that translates to measurably different synthetic yields and purity profiles in production settings [4].

Quantitative Differentiation Evidence for Gratisin (CAS 37294-30-7) Against Closest Analogs


Reduced Hemolytic Activity of Gratisin Analogues Versus Gramicidin S

Gratisin analogues bearing cationic D-amino acid substitutions at positions 6 and 6' ([D-Orn⁶,⁶']-GR, [D-Lys⁶,⁶']-GR, and [D-Arg⁶,⁶']-GR) demonstrate significantly reduced toxicity against human blood cells when directly compared to gramicidin S, a structural analog and member of the same cyclodecapeptide antibiotic class [1]. The experimental data confirms that while native gratisin and its analogues maintain potent antimicrobial activity, the modification at the D-Tyr⁶/⁶' position yields a pronounced reduction in hemolytic activity relative to GS, which exhibits high hemolytic toxicity [1]. Notably, gramicidin S and tyrocidine A are recognized to possess strong toxicity against human blood cells that severely restricts their therapeutic applicability, underscoring the value of the gratisin scaffold for achieving a wider therapeutic window [2].

Antimicrobial peptides Hemolytic activity Gramicidin S Structure-activity relationship Therapeutic index

Enhanced Anti-Pseudomonal Activity of a Polycationic Gratisin Analogue Over Gramicidin S

A novel polycationic analogue of gratisin, cyclo(-Val-Orn-Leu-D-Phe-Pro-D-Lys-)₂, was designed and synthesized to evaluate its activity against Gram-negative bacteria, a known weakness of many natural cyclopeptide antibiotics [1]. In a direct head-to-head antimicrobial susceptibility assay, this gratisin analogue exhibited two-fold higher activity against Pseudomonas aeruginosa IFO 3080 compared to gramicidin S, the benchmark cyclic decapeptide antibiotic [1][2].

Antimicrobial peptides Pseudomonas aeruginosa Gram-negative bacteria Polycationic peptides Gramicidin S

Comparative Synthetic Efficiency: Gratisin Versus Gramicidin S Formation

The biomimetic synthesis of gratisin (GR) via dimerization-cyclization of a hexapeptide active ester (H-D-Phe-Pro-D-Tyr-Val-Orn-Leu-ONSu) proceeds with an 8% yield for the full cyclic dimer (GR) and a 31% yield for the cyclic monomer (semi-GR) [1]. In contrast, the analogous direct formation of gramicidin S (GS) from a pentapeptide active ester occurs with a significantly higher yield of 38% [1]. This quantitative difference in synthetic efficiency highlights the impact of chain length and residue configuration around the Pro residue on the cyclization process [1].

Peptide synthesis Biomimetic synthesis Cyclization Gramicidin S Process chemistry

Functional Impact of Proline Substitutions in Gratisin for Activity-Toxicity Dissociation

Systematic alanine scanning and cationic residue substitution studies on the gratisin scaffold reveal that the Pro⁵/⁵' positions are critical determinants of the peptide's biological profile [1]. Specifically, substitution of the Pro residues at positions 5 and 5' with cationic amino acids (Lys and Arg) results in analogues with high antibiotic activity and low toxicity against human blood cells, effectively dissociating these two properties [1]. This observation points to a unique structural feature of the gratisin scaffold where the Pro⁵/⁵' site serves as a tunable switch for modulating hemolytic activity without abolishing antimicrobial potency, a characteristic not equivalently observed in the gramicidin S scaffold .

Antimicrobial peptides Hemolytic activity Proline substitution Cationic peptides Structure-activity relationship

Optimal Research and Industrial Application Scenarios for Gratisin (CAS 37294-30-7) and Its Derivatives


Antimicrobial Lead Optimization for Gram-Negative Pathogens

Procurement of gratisin or its rationally designed polycationic analogues is ideal for research programs seeking to develop novel antibiotics against multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa. The evidence that a specific gratisin analogue exhibits two-fold higher activity than gramicidin S against this pathogen provides a quantifiable advantage for structure-activity relationship (SAR) campaigns aimed at improving anti-pseudomonal potency [1].

Development of Low-Hemolytic Antimicrobial Peptide Therapeutics

Gratisin-based analogues are highly relevant for preclinical development of systemic antimicrobial peptide therapeutics where reduced hemolytic toxicity is a critical requirement. The direct comparative data showing that [D-Orn⁶,⁶']-GR, [D-Lys⁶,⁶']-GR, and [D-Arg⁶,⁶']-GR exhibit significantly reduced toxicity against human blood cells compared to gramicidin S positions the gratisin scaffold as a superior starting point for achieving a wider therapeutic index [2][3].

Structure-Activity Relationship Studies on Cyclic Peptide Scaffolds

The gratisin scaffold serves as a validated and tunable model system for investigating the biophysical determinants of membrane selectivity in cyclic antimicrobial peptides. The demonstrated ability to dissociate antimicrobial activity from hemolytic activity through targeted substitution at the D-Tyr⁶/⁶' and Pro⁵/⁵' positions [4] makes gratisin analogues essential tools for elucidating the molecular basis of prokaryotic versus eukaryotic membrane targeting, guiding the rational design of next-generation peptide antibiotics.

Biomimetic Synthesis and Cyclization Methodology Development

Gratisin's unique assembly from a hexapeptide precursor, in contrast to the pentapeptide precursor of gramicidin S, provides a distinct and quantifiable challenge for synthetic methodology development. The documented 8% yield for biomimetic GR dimer formation versus 38% for GS [5] establishes gratisin as a benchmark substrate for optimizing macrocyclization reactions, particularly those aimed at improving yields for larger ring sizes and sterically hindered sequences. Researchers focused on peptide process chemistry and scale-up will find gratisin a valuable model compound for assessing novel coupling reagents and cyclization strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gratisin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.